The synthesis of Dapagliflozin Keto Impurity involves several chemical reactions. One notable method includes using 2-chloro-5-bromobenzoic acid as a starting material. The synthetic pathway typically involves:
These steps culminate in the formation of dapagliflozin keto impurity, providing a reference for further research on related substances .
Dapagliflozin Keto Impurity can undergo various chemical reactions typical for organic compounds, including:
These reactions are crucial for modifying the compound for potential therapeutic applications or for further analytical studies .
These properties are essential for handling, storage, and application in laboratory settings .
Dapagliflozin Keto Impurity serves several scientific purposes:
The Dapagliflozin Keto Impurity (CAS 2169998-23-4; IUPAC: (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone) arises as a critical process-related impurity during the synthesis of dapagliflozin, an SGLT2 inhibitor. Its formation is intrinsically linked to the incomplete reduction of a key ketone intermediate in the dapagliflozin manufacturing pathway [5]. The core reaction sequence involves:
Competitive Side Reactions: Over-reduction or ether formation when excess reductant is used [3].
Structural Vulnerability: The steric hindrance around the ketone group in the glycosylated intermediate impedes nucleophilic attack by hydride donors, creating a kinetic barrier to complete reduction [8].
Table 1: Key Synthetic Routes and Associated Byproducts
Reaction Step | Reagents/Conditions | Target Product | Potential Impurities |
---|---|---|---|
Friedel-Crafts Acylation | SOCl₂, CH₂Cl₂, 40-45°C; AlCl₃, phenyl ethyl ether | Halogenated benzophenone | Di-acylated products, dehalogenated byproducts |
Glucoside Formation | n-BuLi, THF, –78°C; protected glucono-lactone | C-glycosylated ketone | Anomeric mixtures, aldol adducts |
Carbonyl Reduction | Et₃SiH, BF₃·OEt₂, CH₃CN, –5–0°C | Dapagliflozin (alcohol) | Dapagliflozin Keto Impurity |
Manufacturing the Dapagliflozin Keto Impurity at scale requires precise control to avoid contaminating the active pharmaceutical ingredient (API). Key challenges and solutions include:
Table 2: Critical Process Parameters for Impurity Control
Parameter | Suboptimal Range | Optimized Range | Impact on Keto Impurity |
---|---|---|---|
Reduction Temperature | 10–25°C | –5 to 0°C | Increases from 2.5% to 8.7% |
Et₃SiH Equivalents | 1.0–1.5 eq | 2.0–2.5 eq | Decreases from 5.1% to 0.3% |
BF₃·OEt₂ Addition Time | <30 min | 60–90 min | Prevents exothermic decomposition |
Final Purification | Standard HPLC | Preparative HPLC with CH₃CN/H₂O | Reduces to <0.15% |
Isolating the Dapagliflozin Keto Impurity at high purity (≥95%) requires orthogonal techniques to resolve structurally similar species:
Table 3: Isolation Techniques and Performance Metrics
Method | Conditions | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|---|
Preparative HPLC | C18 column, CH₃CN/H₂O (pH 2.5), 15 mL/min | 99.2% | 78% | High solvent consumption |
Solvent Crystallization | MeOH/CH₂Cl₂ (1:3), –20°C, 12 h | 95.5% | 65% | Co-precipitation of isomers |
Co-crystallization | Propylene glycol, CH₃CN, reflux | 99.8% | 82% | Patent restrictions (CN101479287B) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1